N-(3-Chlorobenzyl)-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)sulfonyl)acetamide

Description

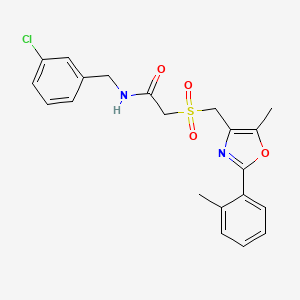

N-(3-Chlorobenzyl)-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)sulfonyl)acetamide is a synthetic acetamide derivative characterized by three key structural motifs:

- Oxazole core: A five-membered heterocycle with a methyl group at position 5 and an o-tolyl (2-methylphenyl) group at position 2, enhancing steric and electronic effects.

- Sulfonylacetamide backbone: A sulfonyl group linked to an acetamide moiety, which may influence solubility and metabolic stability.

Properties

Molecular Formula |

C21H21ClN2O4S |

|---|---|

Molecular Weight |

432.9 g/mol |

IUPAC Name |

N-[(3-chlorophenyl)methyl]-2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methylsulfonyl]acetamide |

InChI |

InChI=1S/C21H21ClN2O4S/c1-14-6-3-4-9-18(14)21-24-19(15(2)28-21)12-29(26,27)13-20(25)23-11-16-7-5-8-17(22)10-16/h3-10H,11-13H2,1-2H3,(H,23,25) |

InChI Key |

CNZBSXDZNKQLBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=C(O2)C)CS(=O)(=O)CC(=O)NCC3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Biological Activity

N-(3-Chlorobenzyl)-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)sulfonyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound can be structurally represented as follows:

The synthesis typically involves the formation of the oxazole ring followed by the introduction of the chlorobenzyl and sulfonamide moieties. Detailed synthetic pathways can be found in various studies focusing on oxazole derivatives, emphasizing modifications that enhance biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of acetamides have shown promising results against both gram-positive and gram-negative bacteria. In a comparative study, this compound demonstrated moderate antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Gram-positive Activity | Gram-negative Activity |

|---|---|---|

| Compound A | MIC = 32 µg/mL | MIC = 64 µg/mL |

| Compound B | MIC = 16 µg/mL | MIC = 128 µg/mL |

| This compound | MIC = 32 µg/mL | MIC = 256 µg/mL |

Neuroprotective Effects

In vitro studies have explored the neuroprotective effects of this compound against neurotoxic agents such as β-amyloid (Aβ). The compound was tested on PC12 cells, revealing a reduction in cell apoptosis markers associated with Alzheimer's disease pathology.

Case Study: Neuroprotection in PC12 Cells

In a study involving PC12 cells treated with Aβ, this compound exhibited protective effects by modulating key signaling pathways:

- Reduction of GSK-3β Phosphorylation : This is crucial as GSK-3β is often hyperactive in Alzheimer’s disease.

- Decreased NF-kB Activation : Lower levels of NF-kB were observed, correlating with reduced pro-apoptotic factors like Bax.

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

- Inhibition of Enzymatic Pathways : The sulfonamide group may inhibit certain enzymes involved in bacterial cell wall synthesis.

- Modulation of Cell Signaling : The compound's interaction with cellular pathways involved in apoptosis suggests a potential for therapeutic applications in neurodegenerative diseases.

Comparison with Similar Compounds

3-Chlorobenzyl vs. Other Benzyl Groups

- : Compounds like 2-(Benzotriazol-1-yl)-N-[(3-chloro-5-methylphenyl)methyl]-N-[4-(3-pyridyl)phenyl]acetamide feature a 3-chloro-5-methylbenzyl group, introducing additional steric bulk compared to the simpler 3-chlorobenzyl in the target compound .

Heterocyclic Core: Oxazole vs. Benzimidazole/Benzothiazole

Oxazole vs. Benzimidazole

- : Compounds like 3ae and 3af contain benzimidazole cores with methoxy and pyridylmethylsulfinyl groups. These exhibit higher polarity due to sulfinyl groups but lower metabolic stability than sulfonyl-containing analogs .

- : Benzothiazole derivatives (e.g., 5d) show anti-inflammatory and antibacterial activities, suggesting heterocycle-dependent bioactivity. The oxazole in the target compound may offer improved metabolic resistance over benzothiazoles .

Key Difference : The oxazole’s smaller ring size and methyl/o-tolyl substituents may enhance membrane permeability relative to benzimidazoles or benzothiazoles.

Sulfonylacetamide Backbone

Sulfonyl vs. Sulfinyl/Sulfanyl Groups

- –2 : Sulfinyl analogs (e.g., 3j, 3k) exhibit variable ¹H-NMR shifts (δ 4.65–4.92 ppm for sulfinyl protons) compared to sulfonyl groups, which typically resonate downfield (δ >5 ppm) due to higher electronegativity .

Key Advantage : The sulfonyl group in the target compound improves aqueous solubility and hydrogen-bonding capacity compared to sulfanyl or sulfinyl analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.